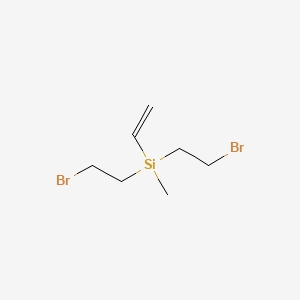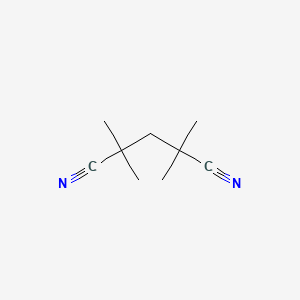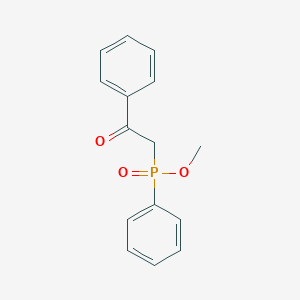
Methyl (2-oxo-2-phenylethyl)phenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-oxo-2-phenylethyl)phenylphosphinate is an organic compound with a complex structure that includes a phosphinate group, a phenyl ring, and a methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-oxo-2-phenylethyl)phenylphosphinate typically involves the reaction of phenylglyoxylic acid with methyl phenylphosphinate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2-oxo-2-phenylethyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .
Applications De Recherche Scientifique
Methyl (2-oxo-2-phenylethyl)phenylphosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of various phosphine-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl (2-oxo-2-phenylethyl)phenylphosphinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also participate in redox reactions, influencing the oxidation state of other molecules. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2-oxo-2-phenylethyl)pyridinium chloride
- Methyl (2-oxo-2-phenylethyl)pyridinium bromide
- Methyl phenylglyoxylate
Uniqueness
Methyl (2-oxo-2-phenylethyl)phenylphosphinate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties.
Propriétés
Numéro CAS |
51104-33-7 |
|---|---|
Formule moléculaire |
C15H15O3P |
Poids moléculaire |
274.25 g/mol |
Nom IUPAC |
2-[methoxy(phenyl)phosphoryl]-1-phenylethanone |
InChI |
InChI=1S/C15H15O3P/c1-18-19(17,14-10-6-3-7-11-14)12-15(16)13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
Clé InChI |
SYLNHCDEGUOYDB-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


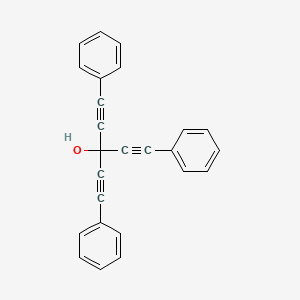
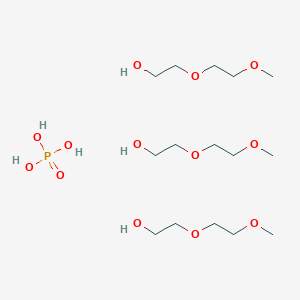
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)
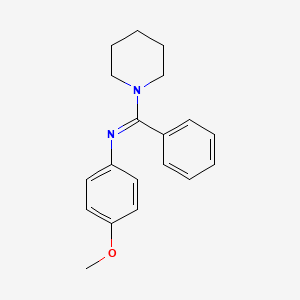
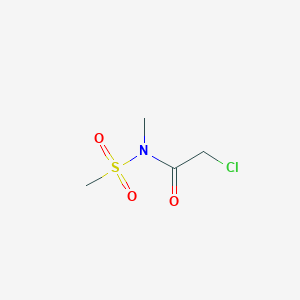
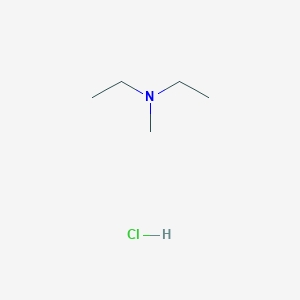
![7H-pyrrolo[3,4-g]quinoxaline](/img/structure/B14662750.png)
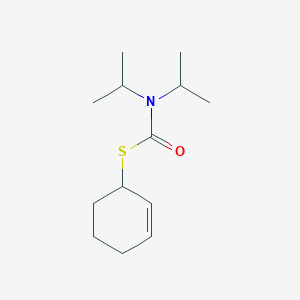
![Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester](/img/structure/B14662760.png)
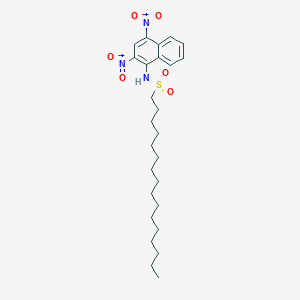
![1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]](/img/structure/B14662764.png)
